2,3-Dibromo-1,1,1,3-tetrafluoropropane
Overview
Description
2,3-Dibromo-1,1,1,3-tetrafluoropropane is a halogenated organic compound with the molecular formula C3H2Br2F4. It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,1,3-tetrafluoropropane can be synthesized through the bromination of tetrafluoropropene. The reaction typically involves the addition of bromine to tetrafluoropropene under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrafluoropropene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Reducing agents like zinc or magnesium in the presence of solvents such as tetrahydrofuran are used.
Major Products Formed:
Substitution Reactions: Products include various substituted tetrafluoropropanes.
Reduction Reactions: Products include tetrafluoropropene and its derivatives.
Scientific Research Applications
2,3-Dibromo-1,1,1,3-tetrafluoropropane is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,1,1,3-tetrafluoropropane involves its reactivity with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Comparison with Similar Compounds
- 2,3-Dibromo-1,1,3,3-tetrafluoropropene
- 1,2-Dibromo-1,1,3,3-tetrafluoropropane
- 1,2-Dibromo-3,3,3-trifluoropropane
Comparison: 2,3-Dibromo-1,1,1,3-tetrafluoropropane is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. For instance, 2,3-Dibromo-1,1,3,3-tetrafluoropropene has a different bromine positioning, affecting its chemical behavior and applications .
Properties
IUPAC Name |
2,3-dibromo-1,1,1,3-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBBSZLIGCLFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Br)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378819 | |
Record name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-65-0 | |
Record name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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